molecular formula C24H24Cl2N4O5S B11517047 N-[2-(4-chlorophenoxy)ethyl]-5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline

N-[2-(4-chlorophenoxy)ethyl]-5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline

Cat. No.: B11517047
M. Wt: 551.4 g/mol
InChI Key: VNIHLUGYVDTJPG-UHFFFAOYSA-N
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Description

5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(4-CHLOROPHENOXY)ETHYL]-2-NITROANILINE is a complex organic compound that features a piperazine ring substituted with a chlorobenzenesulfonyl group and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(4-CHLOROPHENOXY)ETHYL]-2-NITROANILINE typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with a chlorobenzenesulfonyl group. The nitroaniline moiety is introduced through a series of nitration and reduction reactions. The final step involves coupling the two functionalized intermediates under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(4-CHLOROPHENOXY)ETHYL]-2-NITROANILINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce a variety of functional groups onto the chlorobenzenesulfonyl moiety.

Scientific Research Applications

5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(4-CHLOROPHENOXY)ETHYL]-2-NITROANILINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(4-CHLOROPHENOXY)ETHYL]-2-NITROANILINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a specific enzyme’s active site, blocking its activity and thereby affecting a particular metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential therapeutic applications.

    4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with antimicrobial activity.

Uniqueness

5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(4-CHLOROPHENOXY)ETHYL]-2-NITROANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24Cl2N4O5S

Molecular Weight

551.4 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-5-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-nitroaniline

InChI

InChI=1S/C24H24Cl2N4O5S/c25-18-1-6-21(7-2-18)35-16-11-27-23-17-20(5-10-24(23)30(31)32)28-12-14-29(15-13-28)36(33,34)22-8-3-19(26)4-9-22/h1-10,17,27H,11-16H2

InChI Key

VNIHLUGYVDTJPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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